3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRVSAXQIKHOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC(C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-15-6 | |
| Record name | 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the pyrrolidine ring or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key attributes of 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride with its analogs:
Notes:
- Pyrrolidin-1-yl substituent: Introduces a five-membered saturated ring with nitrogen, increasing steric bulk and lipophilicity compared to linear amines like dimethylamino or aminoethyl groups. This may influence binding affinity in biological systems.
Physicochemical and Functional Differences
- Solubility: The hydrochloride salt form improves aqueous solubility across all analogs. However, the pyrrolidine derivative’s larger size may reduce solubility compared to dimethylamino or aminoethyl variants.
- Basicity: Pyrrolidine (pKa ~11.3) is less basic than dimethylamine (pKa ~10.7) but more basic than primary amines (e.g., 2-aminoethyl, pKa ~9.8), impacting protonation states under physiological conditions.
- Synthetic Accessibility: Analogs like 3-(dimethylamino)cyclobutan-1-ol hydrochloride are commercially available (e.g., American Elements ), while the pyrrolidine variant may require specialized synthesis, such as nucleophilic substitution on a cyclobutane precursor.
Research and Application Context
- 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: Structural data (SMILES, InChI) and collision cross-section predictions indicate utility in computational chemistry or mass spectrometry studies.
- Pyrrolidine analogs in medicinal chemistry: highlights pyrrolidine-containing quinolines (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) with possible biological activity, underscoring the relevance of pyrrolidine moieties in drug design .
Biological Activity
3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, also known as EVT-1671321, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHClN\O
Molecular Weight: Approximately 177.67 g/mol
Physical State: White crystalline solid at room temperature
Solubility: Enhanced solubility in water due to the hydrochloride salt form
The compound features a pyrrolidine ring and a cyclobutanol group, which contribute to its unique chemical behavior and biological activity. The presence of these functional groups allows for various chemical interactions and potential pharmacological effects.
The precise mechanism of action for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride remains largely unexplored. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly those related to acetylcholine. This interaction suggests potential anticholinergic properties , which could influence synaptic transmission and have implications for various neurological conditions.
Biological Activity
Research indicates that compounds structurally similar to 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride exhibit a range of biological activities, including:
- Inhibition of Enzymes: Similar compounds have been studied for their inhibitory effects on histone methyltransferases, which are crucial in regulating gene expression .
- Cell Cycle Modulation: Some studies suggest effects on cell cycle arrest and apoptosis induction in cancer cell lines, indicating potential anticancer properties .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(Pyrrolidin-1-yl)cyclobutanecarboxylic acid HCl | CHClN\O | Contains an additional carboxylic acid group, enhancing solubility and reactivity. |
| (1S,3S)-3-(Pyrrolidin-1-yl)cyclobutan-1-ol HCl | CHClN\O | Stereochemical variation may affect biological activity and interactions. |
| 4-(Pyrrolidin-1-yl)butan-2-one | CHN | Lacks the cyclobutane structure; primarily studied for psychoactive properties. |
This table illustrates how the unique combination of a pyrrolidine ring and a cyclobutanol group in 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride may confer distinct pharmacological profiles compared to its analogs.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride with high purity?
Answer:
A common approach involves cyclobutanol functionalization followed by pyrrolidine substitution. Key steps include:
- Cyclobutane ring activation : Use halogenation (e.g., bromination) at the 3-position to introduce reactivity .
- Nucleophilic substitution : React with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidin-1-yl cyclobutane intermediate .
- Hydrochloride salt formation : Treat with HCl in anhydrous ethanol to improve crystallinity and stability .
Purification : Recrystallization from ethanol/ether mixtures enhances purity (>98% by HPLC) .
Basic: How should researchers characterize the compound’s structural and chemical properties?
Answer:
Use a multi-technique approach:
- NMR spectroscopy : Confirm cyclobutane ring geometry (e.g., cis/trans via H-H coupling constants) and pyrrolidine substitution .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 202.1442 for the free base; [M-Cl] for hydrochloride form) .
- Elemental analysis : Ensure stoichiometric HCl incorporation (e.g., Cl content ~14.8% w/w) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C under nitrogen) .
Basic: What are the critical storage and handling protocols for this compound?
Answer:
- Storage : Keep in sealed, light-resistant containers under inert gas (argon) at -20°C to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Neutralize spills with 5% sodium bicarbonate .
- Stability : Monitor via periodic HPLC; degradation products (e.g., cyclobutane ring-opening) appear as new peaks at 4–6 minutes (C18 column, acetonitrile/water) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor binding vs. cytotoxicity)?
Answer:
- Assay standardization : Control variables like solvent (DMSO purity ≤0.1% water), cell line viability (e.g., HEK293 vs. HeLa), and incubation time .
- Metabolite profiling : Use LC-MS to identify active vs. cytotoxic metabolites (e.g., cyclobutanol oxidation products) .
- Dose-response validation : Perform orthogonal assays (e.g., fluorescence polarization for receptor binding; MTT for cytotoxicity) to isolate mechanisms .
Advanced: What strategies optimize enantioselective synthesis of the cyclobutanol-pyrrolidine scaffold?
Answer:
- Chiral catalysts : Employ (R)-BINAP or Jacobsen’s salen-Mn(III) complexes for asymmetric cyclization .
- Protecting groups : Use Boc-protected pyrrolidine to prevent racemization during HCl salt formation .
- Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (hexane/isopropanol, 90:10); typical retention times: 8.2 min (R), 9.5 min (S) .
Advanced: How to design computational models to predict the compound’s reactivity in biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., cyclobutane C3 as reactive center) .
- Molecular docking : Simulate binding to dopamine D2 receptors (PDB ID: 6CM4) using AutoDock Vina; prioritize poses with ΔG ≤ -8.5 kcal/mol .
- MD simulations : Analyze solvation effects in lipid bilayers (CHARMM36 force field) to estimate membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
